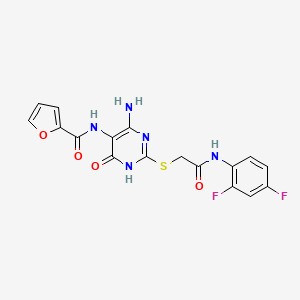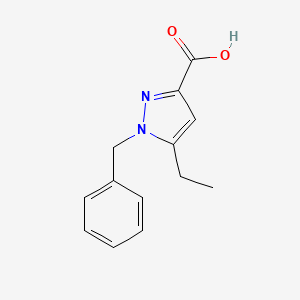
1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 . It appears as white crystals .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a benzyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid has a molecular weight of 216.24 . It appears as white crystals . The melting point is between 114-122°C .Scientific Research Applications
Functionalization Reactions and Synthesis
Experimental and theoretical studies have focused on the functionalization reactions of pyrazole-3-carboxylic acid derivatives, demonstrating their utility in synthesizing complex compounds. For instance, pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives were synthesized from pyrazole-3-carboxylic acid, highlighting the versatility of these compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives via reactions with binucleophiles underscores the potential of these compounds in creating new chemical entities (Yıldırım, Kandemirli, & Akçamur, 2005).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing significant effectiveness. Compounds such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester demonstrated the ability to reduce corrosion rates, with the inhibition efficiency increasing with concentration (Herrag et al., 2007).
Optical and Electronic Applications
The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates explored their potential as materials for optical nonlinearity. These compounds, especially those with carboxylic acid and ester substituents, were identified as candidates for optical limiting applications due to their significant nonlinearity at 532 nm using ns laser pulses (Chandrakantha et al., 2013).
Coordination Polymers and Luminescence
Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has led to the synthesis of chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit diverse structural properties and have been studied for their thermal and luminescence characteristics, indicating potential applications in materials science (Cheng et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Result of Action
It is known that pyrazole derivatives can exert a variety of biological effects, depending on their specific targets and mode of action .
properties
IUPAC Name |
1-benzyl-5-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-11-8-12(13(16)17)14-15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBAVKLTRQXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


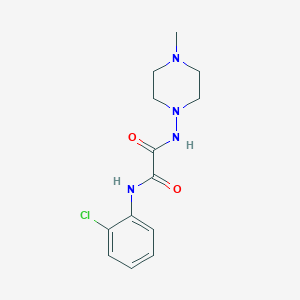
![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)
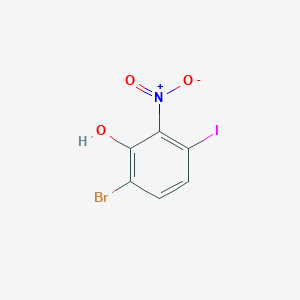

![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)

![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)

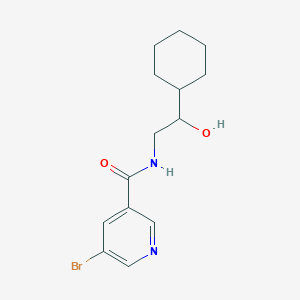
![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)

![(2,4-Dimethoxy-phenyl)-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2846954.png)
